molecular formula C13H9IO2 B7794838 4-(4-Iodophenyl)benzoic acid CAS No. 5731-12-4

4-(4-Iodophenyl)benzoic acid

Cat. No.: B7794838
CAS No.: 5731-12-4
M. Wt: 324.11 g/mol
InChI Key: YQOGNSIRIUEMTE-UHFFFAOYSA-N
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Description

4-(4-Iodophenyl)benzoic acid is an organic compound with the molecular formula C13H9IO2 and a molecular weight of 324.11 g/mol. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the phenyl ring is replaced by an iodine atom. This compound is primarily used in scientific research and has various applications in chemistry, biology, and materials science.

Scientific Research Applications

4-(4-Iodophenyl)benzoic acid has several scientific research applications:

    Recyclable Hypervalent Iodine Reagents: It is used in the synthesis of recyclable hypervalent iodine reagents for vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds.

    Structural Studies: The compound is used in structural studies to understand molecular interactions and packing similarities with other benzoic acids.

    Liquid Crystal Intermediates: It serves as an intermediate in the synthesis of various ferroelectric and antiferroelectric liquid crystals.

    Supramolecular Liquid Crystalline Complexes: The compound forms supramolecular liquid crystalline complexes through hydrogen bonding with certain benzoates.

    Photovoltaic Performance in Dye-Sensitized Solar Cells: Derivatives of this compound have been shown to improve photovoltaic performance in dye-sensitized solar cells.

Preparation Methods

4-(4-Iodophenyl)benzoic acid can be synthesized through several methods. One common laboratory method involves the oxidation of p-iodotoluene with potassium permanganate . The reaction conditions typically include heating the mixture under reflux in an aqueous solution. Industrial production methods may vary, but they often involve similar oxidation reactions with appropriate scaling and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-Iodophenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling. Common reagents for this reaction include boronic acids and palladium catalysts.

    Esterification: The carboxylic acid group can undergo Fischer-Speier esterification with methanol to form methyl 4-(4-iodophenyl)benzoate.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Mechanism of Action

The mechanism of action of 4-(4-Iodophenyl)benzoic acid depends on its specific application. In the context of recyclable hypervalent iodine reagents, the compound acts as an oxidizing agent, facilitating the addition of chlorine or iodine to unsaturated compounds. The molecular targets and pathways involved vary based on the specific reaction and conditions used.

Comparison with Similar Compounds

4-(4-Iodophenyl)benzoic acid can be compared with other similar compounds such as:

    4-Iodobenzoic Acid: This compound is an isomer where the iodine atom is directly attached to the benzoic acid ring.

    4-Iodo-trans-cinnamic Acid: A structurally related compound used in structural studies.

    4-(4 n Alkoxybiphenyl 4′ Carbonyloxy) Benzoic Acid: An intermediate in the synthesis of liquid crystal materials.

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and applications in various fields of research.

Properties

IUPAC Name

4-(4-iodophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOGNSIRIUEMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5731-12-4
Record name 4'-Iodobiphenyl-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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